molecular formula C14H21OP B14396023 Oxo(2-phenylethenyl)di(propan-2-yl)-lambda~5~-phosphane CAS No. 89845-66-9

Oxo(2-phenylethenyl)di(propan-2-yl)-lambda~5~-phosphane

Cat. No.: B14396023
CAS No.: 89845-66-9
M. Wt: 236.29 g/mol
InChI Key: IGKOJMRHAMLNQS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxo(2-phenylethenyl)di(propan-2-yl)-lambda~5~-phosphane typically involves the reaction of diisopropylphosphine with a suitable phenylethenyl precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps, such as distillation or recrystallization, are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxo(2-phenylethenyl)di(propan-2-yl)-lambda~5~-phosphane undergoes various chemical reactions, including:

    Oxidation: The phosphine oxide group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to its corresponding phosphine.

    Substitution: The phenylethenyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Further oxidized phosphine oxides.

    Reduction: Corresponding phosphine compounds.

    Substitution: Substituted phenylethenyl derivatives.

Scientific Research Applications

Oxo(2-phenylethenyl)di(propan-2-yl)-lambda~5~-phosphane has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Oxo(2-phenylethenyl)di(propan-2-yl)-lambda~5~-phosphane involves its interaction with specific molecular targets. The phosphine oxide group can coordinate with metal ions, influencing various biochemical pathways. The phenylethenyl moiety may interact with biological receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Diisopropylphosphine oxide: Lacks the phenylethenyl group, making it less versatile in certain applications.

    Phenylphosphine oxide: Contains a phenyl group instead of a phenylethenyl group, affecting its reactivity and properties.

    Triphenylphosphine oxide: Features three phenyl groups, offering different steric and electronic properties.

Uniqueness

Oxo(2-phenylethenyl)di(propan-2-yl)-lambda~5~-phosphane is unique due to its combination of a phosphine oxide group with a phenylethenyl moiety and two isopropyl groups. This structure provides a balance of steric and electronic effects, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

89845-66-9

Molecular Formula

C14H21OP

Molecular Weight

236.29 g/mol

IUPAC Name

2-di(propan-2-yl)phosphorylethenylbenzene

InChI

InChI=1S/C14H21OP/c1-12(2)16(15,13(3)4)11-10-14-8-6-5-7-9-14/h5-13H,1-4H3

InChI Key

IGKOJMRHAMLNQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)P(=O)(C=CC1=CC=CC=C1)C(C)C

Origin of Product

United States

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